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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzoic acid

Cat. No.: B1297651 Get Quote

A Comparative NMR Spectral Analysis of 4-
Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

the NMR Spectral Features of 4-Fluoro-3-methoxybenzoic Acid Against Key Structural

Analogues.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 4-fluoro-3-methoxybenzoic acid. To offer a clear understanding of the

influence of its substituent groups, a direct comparison is made with the spectra of two closely

related compounds: 4-fluorobenzoic acid and 3-methoxybenzoic acid. This document presents

experimental and predicted spectral data, detailed experimental protocols, and an in-depth

interpretation of the observed chemical shifts and coupling constants, making it a valuable

resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-fluoro-3-
methoxybenzoic acid and its selected analogues in DMSO-d6. The data for 4-fluoro-3-
methoxybenzoic acid includes experimentally observed values and high-quality predicted

values for a more complete analysis.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
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Compound
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration Assignment

4-Fluoro-3-

methoxybenz

oic acid

~13.0

(predicted)
br s - 1H COOH

7.61

(experimental

)

m - 1H H-6

7.57

(experimental

)

m - 1H H-2

7.34

(experimental

)

m - 1H H-5

3.91

(experimental

)

s - 3H OCH₃

4-

Fluorobenzoi

c acid

13.11[1] br s - 1H COOH

8.05[1] dd J = 8.8, 5.6 2H H-2, H-6

7.34[1] t J = 8.8 2H H-3, H-5

3-

Methoxybenz

oic acid

~13.0

(predicted)
br s - 1H COOH

7.55 d J = 7.6 1H H-6

7.49 s - 1H H-2

7.41 t J = 8.0 1H H-5

7.18 dd J = 8.0, 2.4 1H H-4
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3.82 s - 3H OCH₃

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
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Compound Chemical Shift (δ) ppm Assignment

4-Fluoro-3-methoxybenzoic

acid (Predicted)
166.5 COOH

153.5 (d, ¹JCF = 248 Hz) C-4

147.9 C-3

125.0 C-1

123.8 (d, ³JCF = 7 Hz) C-5

117.5 (d, ²JCF = 21 Hz) C-6

114.2 (d, ²JCF = 19 Hz) C-2

56.2 OCH₃

4-Fluorobenzoic acid 166.7 COOH

164.2 (d, ¹JCF = 251 Hz) C-4

132.5 (d, ³JCF = 9 Hz) C-2, C-6

127.8 (d, ⁴JCF = 3 Hz) C-1

116.0 (d, ²JCF = 22 Hz) C-3, C-5

3-Methoxybenzoic acid 167.2 COOH

159.4 C-3

132.5 C-1

129.8 C-5

122.1 C-6

119.5 C-4

114.2 C-2

55.4 OCH₃

Experimental Protocols
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NMR Sample Preparation: A sample of approximately 10-20 mg for ¹H NMR and 50-100 mg for

¹³C NMR of the solid carboxylic acid was dissolved in 0.6-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d6). The sample was thoroughly mixed using a vortex mixer to ensure

complete dissolution. The resulting solution was then transferred to a 5 mm NMR tube.

NMR Spectroscopic Analysis: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400

MHz spectrometer. ¹H NMR spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. ¹³C NMR spectra were

recorded with a spectral width of 240 ppm, an acquisition time of 1.1 seconds, and a relaxation

delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d6 (δ

= 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) used for calibration.

Substituent Effects on NMR Spectra
The following diagram illustrates the influence of the electron-donating methoxy group and the

electron-withdrawing fluorine atom on the electron density of the aromatic ring in 4-fluoro-3-
methoxybenzoic acid, which in turn affects the ¹H and ¹³C NMR chemical shifts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1297651?utm_src=pdf-body
https://www.benchchem.com/product/b1297651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influence of Substituents on Aromatic Ring Electron Density

Substituents

Electronic Effects

Aromatic Ring

NMR Spectral Outcome

Methoxy (-OCH3)

Electron Donating
(Resonance)

Fluorine (-F)

Electron Withdrawing
(Inductive)

4-Fluoro-3-methoxybenzoic acid
Aromatic Ring

Increases e⁻ density at
ortho and para positions

Decreases e⁻ density
across the ring

Increased Shielding
(Upfield Shift)

Higher e⁻ density leads to

Decreased Shielding
(Downfield Shift)

Lower e⁻ density leads to

Click to download full resolution via product page

Caption: Substituent effects on the aromatic ring of 4-fluoro-3-methoxybenzoic acid.

Interpretation of Spectral Data
¹H NMR Spectrum of 4-Fluoro-3-methoxybenzoic acid:
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The ¹H NMR spectrum of 4-fluoro-3-methoxybenzoic acid in DMSO-d6 displays a broad

singlet for the carboxylic acid proton at approximately 13.0 ppm, which is characteristic for

benzoic acid derivatives.[2] The methoxy group protons appear as a sharp singlet at 3.91 ppm.

[2] The aromatic region shows a complex multiplet pattern for the three protons. Based on the

substituent effects, H-2 and H-6 are expected to be the most deshielded due to their proximity

to the electron-withdrawing carboxylic acid and fluorine groups. The multiplet observed

between 7.55 and 7.66 ppm is assigned to H-2 and H-6.[2] The proton at the 5-position (H-5),

being ortho to the electron-donating methoxy group and para to the carboxylic acid, is expected

to be the most shielded of the aromatic protons, appearing as a multiplet around 7.30-7.37

ppm.[2]

Comparison with Analogues:

4-Fluorobenzoic acid: The two aromatic protons (H-2 and H-6) adjacent to the carboxylic

acid group are observed as a doublet of doublets at 8.05 ppm, while the two protons (H-3

and H-5) adjacent to the fluorine atom appear as a triplet at 7.34 ppm.[1] The symmetry of

the molecule simplifies the spectrum compared to 4-fluoro-3-methoxybenzoic acid.

3-Methoxybenzoic acid: The aromatic protons show four distinct signals. The presence of the

methoxy group at the meta position relative to the carboxylic acid leads to a more complex

splitting pattern compared to the para-substituted 4-fluorobenzoic acid.

¹³C NMR Spectrum of 4-Fluoro-3-methoxybenzoic acid (Predicted):

The predicted ¹³C NMR spectrum provides valuable insights into the electronic environment of

each carbon atom. The carboxylic carbon appears at approximately 166.5 ppm. The carbon

attached to the fluorine (C-4) is significantly deshielded and exhibits a large one-bond carbon-

fluorine coupling constant (¹JCF ≈ 248 Hz). The carbon bearing the methoxy group (C-3) is also

deshielded. The other aromatic carbons show characteristic chemical shifts and smaller

carbon-fluorine coupling constants (²JCF and ³JCF), which are invaluable for unambiguous

signal assignment.

Comparison with Analogues:

4-Fluorobenzoic acid: The C-4 carbon directly attached to the fluorine atom shows a large

¹JCF coupling constant, and due to symmetry, only four distinct carbon signals are observed
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in the spectrum.

3-Methoxybenzoic acid: The spectrum displays seven distinct signals, with the carbon

attached to the methoxy group (C-3) appearing at a characteristic downfield shift.

In conclusion, the NMR spectral analysis of 4-fluoro-3-methoxybenzoic acid, when compared

with its simpler analogues, clearly demonstrates the additive effects of the fluoro and methoxy

substituents on the chemical shifts of the aromatic protons and carbons. The electron-donating

nature of the methoxy group and the electron-withdrawing nature of the fluorine and carboxylic

acid groups create a unique electronic environment, resulting in a distinct and interpretable

NMR fingerprint for the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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